Hydrophilicity Retention Despite Extended PEG-Like Chain: LogP Comparison vs. Methoxyethyl and Octyl Analogs
The target compound exhibits a vendor-calculated LogP of -0.4767 , which is within 0.02 log units of the shorter methoxyethyl analog (LogP = -0.4933) . This demonstrates that adding a second ethylene glycol unit to the N1 chain does not increase lipophilicity. In stark contrast, the N-octyl analog (CAS 1525754-84-0), representing a simple alkyl chain of comparable atom count, shifts LogP to +2.8879 —a difference of approximately 3.36 log units (ΔLogP ≈ 3.36), corresponding to a >2,000-fold increase in theoretical octanol-water partition coefficient. This positions the target compound uniquely as a hydrophilic, PEG-like triazole that retains low lipophilicity while providing extended chain length.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.4767 |
| Comparator Or Baseline | 1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine LogP = -0.4933; 1-Octyl-1H-1,2,3-triazol-4-amine LogP = +2.8879 |
| Quantified Difference | ΔLogP (Target vs. Methoxyethyl) ≈ -0.02; ΔLogP (Target vs. Octyl) ≈ +3.36 |
| Conditions | Computed LogP values from vendor datasheets (Chemscene, Fluorochem); calculation method not specified by vendors |
Why This Matters
Enables procurement of a PEG-like hydrophilic triazole with extended reach, avoiding the >2,000-fold lipophilicity penalty of alkyl-chain analogs—critical for aqueous-compatible bioconjugation and designs requiring low passive membrane permeability.
